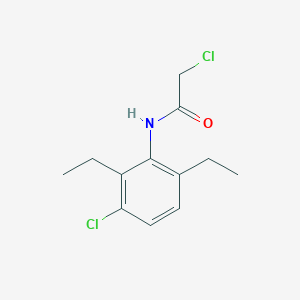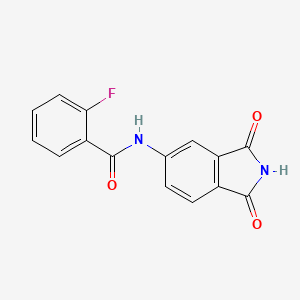
N-(1,3-dioxoisoindolin-5-yl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Based on a similar compound, “2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione”, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction .
Molecular Structure Analysis
The molecular formula for a similar compound, “N-(1,3-dioxoisoindolin-5-yl)-2-nitrobenzamide”, is C15H9N3O5, and it has a molecular weight of 311.253.
Physical And Chemical Properties Analysis
The molecular formula for a similar compound, “N-(1,3-dioxoisoindolin-5-yl)-2-nitrobenzamide”, is C15H9N3O5, and it has a molecular weight of 311.253.
Applications De Recherche Scientifique
Imaging Applications in Oncology
A study elaborated on fluorine-containing benzamide analogs synthesized for positron emission tomography (PET) imaging of sigma-2 receptor status in solid tumors. These compounds, including fluorine-18 labeled analogs, demonstrated high tumor uptake and favorable tumor/normal tissue ratios in mouse models, indicating their potential for oncological imaging and possibly implicating structures similar to N-(1,3-dioxoisoindolin-5-yl)-2-fluorobenzamide in such applications (Tu et al., 2007).
Anticancer Activity
Research on N′-(2-oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones derivatives, related to the core structure of N-(1,3-dioxoisoindolin-5-yl)-2-fluorobenzamide, revealed promising anti-cancer activities against human tumor cell lines, including liver and leukemia cells. These findings suggest that modifications of the N-(1,3-dioxoisoindolin-5-yl) backbone can lead to compounds with significant therapeutic potential (El‐Faham et al., 2015).
Synthesis and Biological Activity
Another study reported on the synthesis and antibacterial/antifungal activities of compounds involving the N-(1,3-dioxoisoindolin-5-yl) structure. These compounds showed promising results in preliminary antimicrobial screenings, indicating the versatility of the N-(1,3-dioxoisoindolin-5-yl)-2-fluorobenzamide scaffold for developing new antimicrobials (Patel & Dhameliya, 2010).
Transporter-Mediated Renal and Hepatic Excretion Studies
Research on the metabolism and excretion of YM758, a novel If channel inhibitor containing a similar fluorobenzamide moiety, highlighted the significance of understanding the pharmacokinetics and transporter-mediated processes in drug development. This study underscores the importance of the structural elements present in compounds like N-(1,3-dioxoisoindolin-5-yl)-2-fluorobenzamide for their biological activity and disposition (Umehara et al., 2009).
Synthesis Improvements
Efforts to develop practical and scalable synthetic routes to compounds structurally related to N-(1,3-dioxoisoindolin-5-yl)-2-fluorobenzamide, such as YM758 monophosphate, have been reported. These advancements in synthetic methodologies can facilitate the production and study of similar compounds for therapeutic applications (Yoshida et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O3/c16-12-4-2-1-3-10(12)14(20)17-8-5-6-9-11(7-8)15(21)18-13(9)19/h1-7H,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGVTNSXJBUVMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindolin-5-yl)-2-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


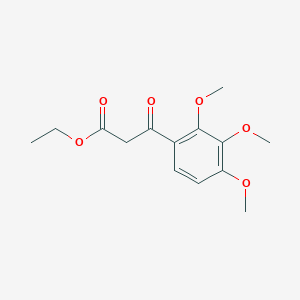
![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-phenylmethoxyethanone](/img/structure/B2865280.png)
![N-[(2-methoxyphenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2865282.png)

amine](/img/structure/B2865286.png)
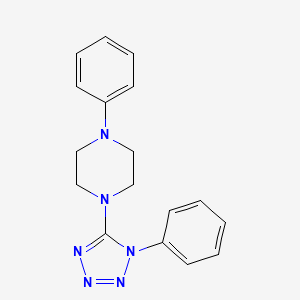

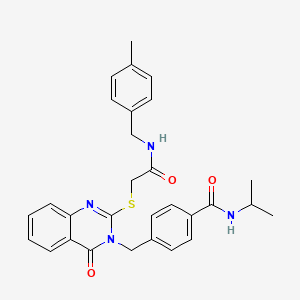
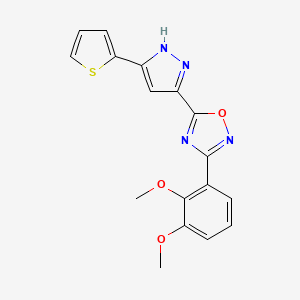
![N-[[1-(2-Chloropropanoyl)piperidin-4-yl]methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B2865295.png)
![3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenyl]sulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2865296.png)
